N,N-dimethyl-4-[(E)-{[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]imino}methyl]aniline
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Overview
Description
N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-[4-(2-PHENYL-1,3-OXAZOL-5-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a phenylmethylidene moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-[4-(2-PHENYL-1,3-OXAZOL-5-YL)PHENYL]AMINE typically involves a multi-step process. The initial step often includes the formation of the oxazole ring through a cyclization reaction. This is followed by the introduction of the dimethylamino group and the phenylmethylidene moiety via condensation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-[4-(2-PHENYL-1,3-OXAZOL-5-YL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.
Scientific Research Applications
N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-[4-(2-PHENYL-1,3-OXAZOL-5-YL)PHENYL]AMINE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-[4-(2-PHENYL-1,3-OXAZOL-5-YL)PHENYL]AMINE exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group and oxazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Organotin (IV) Derivatives: Compounds with antiparasitic activity, used in medical research.
Uniqueness
N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N-[4-(2-PHENYL-1,3-OXAZOL-5-YL)PHENYL]AMINE is unique due to its combination of a dimethylamino group, phenylmethylidene moiety, and oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H21N3O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C24H21N3O/c1-27(2)22-14-8-18(9-15-22)16-25-21-12-10-19(11-13-21)23-17-26-24(28-23)20-6-4-3-5-7-20/h3-17H,1-2H3 |
InChI Key |
PFLRFYISSBKDSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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